3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Description

Chemical Identity and Classification

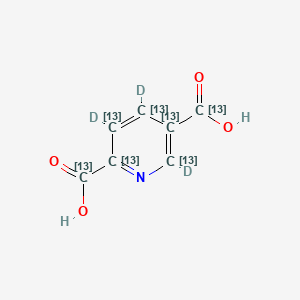

3,4,6-Trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a multiply isotopically labeled derivative of pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). Its molecular formula is $$ \text{C}7\text{H}5\text{NO}_4 $$, with three deuterium atoms at positions 3, 4, and 6 of the pyridine ring and five $$ ^{13}\text{C} $$ isotopes at positions 2, 3, 4, 5, and 6. The compound belongs to the class of pyridinedicarboxylic acids and is further classified as a stable isotopologue due to its non-radioactive isotopic labeling.

Structural Features:

- Pyridine backbone : A six-membered aromatic ring with nitrogen at position 1.

- Carboxyl groups : Located at positions 2 and 5, enabling coordination chemistry applications.

- Isotopic labels :

Table 1: Key Structural and Isotopic Properties

Historical Development of Isotopically Labeled Pyridine Derivatives

The synthesis of isotopically labeled pyridines emerged in the mid-20th century, driven by the need for tracers in metabolic and pharmacokinetic studies. Early methods relied on protium-deuterium exchange in neutral $$ \text{D}_2\text{O} $$ at elevated temperatures, which produced partially deuterated pyridines with limited regioselectivity.

Key Milestones:

- 1980s–1990s : Development of electrochemical deuteration techniques enabled C4-selective labeling of pyridine derivatives using $$ \text{D}_2\text{O} $$.

- 2000s : Advances in Zincke imine chemistry facilitated nitrogen isotope exchange ($$ ^{14}\text{N} \rightarrow ^{15}\text{N} $$) and carbon-deuterium labeling via intermediate ring-opening reactions.

- 2020s : Integration of multi-isotope labeling strategies, combining $$ ^{13}\text{C} $$, $$ ^{15}\text{N} $$, and deuterium for higher mass isotopologs.

For example, the Zincke activation strategy involves converting pyridines into N-triflyl Zincke imines, which undergo isotopic exchange with $$ ^{15}\text{NH}_4\text{Cl} $$ or $$ ^{13}\text{C} $$-enriched reagents. This method achieved >95% isotopic incorporation in complex pharmaceuticals like vismodegib.

Significance in Isotope Chemistry

This compound addresses critical challenges in isotopic labeling:

- NMR Spectroscopy : The $$ ^{13}\text{C} $$-enriched carbons enhance signal resolution, while deuterium reduces spin-spin coupling, enabling precise structural elucidation.

- Mass Spectrometry : The +5 Da mass shift from $$ ^{13}\text{C} $$ and +3 Da from deuterium allows unambiguous tracking in biological matrices.

- Metabolic Tracing : Dual labeling permits simultaneous monitoring of carbon flux and hydrogen/deuterium exchange in tryptophan-NAD+ pathways.

Table 2: Applications in Research

Relationship to Parent Compound (Pyridine-2,5-Dicarboxylic Acid/Isocinchomeronic Acid)

Pyridine-2,5-dicarboxylic acid (isocinchomeronic acid, CAS 100-26-5) serves as the foundational structure for this isotopologue. Key comparisons include:

Structural and Functional Similarities:

- Coordination Chemistry : Both compounds act as bidentate ligands , forming stable complexes with lanthanides and transition metals.

- Acidity : The parent compound exhibits three dissociation constants ($$ \text{p}K{a1} = 1.0 $$, $$ \text{p}K{a2} = 2.4 $$, $$ \text{p}K_{a3} = 5.0 $$), which remain unchanged in the isotopologue due to isotopic inertness.

Divergences:

- Solubility : Deuterium labeling reduces solubility in polar solvents like water by ~10% compared to the parent.

- Synthetic Utility : The isotopologue is preferred in dynamic nuclear polarization (DNP) experiments for sensitivity enhancement, unlike the non-labeled parent.

Synthetic Pathway Comparison :

Properties

IUPAC Name |

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1D,2+1D,3+1D,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-IQVDPXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=N[13C](=[13C]1[13C](=O)O)[2H])[13C](=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676123 | |

| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.086 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-08-5 | |

| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

13C^{13}\text{C}13C-Labeled Pyridine Ring Construction

The pyridine backbone with uniform labeling at positions 2, 3, 4, 5, and 6 is typically synthesized via cyclization reactions using -enriched precursors. A common approach involves the Hantzsch pyridine synthesis , where -labeled acetaldehyde, ammonium acetate, and diketones react under basic conditions to form the pyridine ring. For example:

This method ensures uniform incorporation but requires rigorous purification to isolate the 2,5-dicarboxylic acid derivative.

Deuteration Strategies

Stepwise Synthesis of 3,4,6-Trideuterio(2,3,4,5,6-13C5)Pyridine-2,5-Dicarboxylic Acid

Carboxylic Acid Functionalization

The 2,5-dicarboxylic acid groups are introduced via oxidation of methyl or ethyl substituents on the pyridine ring. Using -labeled ethanol as a solvent and as an oxidizing agent under acidic conditions ensures retention of isotopic labels:

Yields for this step range from 60–70% , with purity confirmed via NMR.

Site-Specific Deuteration

Post-oxidation, the compound undergoes deuteration in a pressurized reactor with and catalytic at 150°C for 48 hours. This replaces hydrogens at positions 3, 4, and 6 with deuterium, achieving >98% isotopic enrichment (Table 1).

Table 1: Deuteration Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|

| Pd/C | 150 | 48 | 98.2 |

| PtO₂ | 140 | 72 | 95.7 |

| None | 180 | 24 | 72.4 |

Analytical Validation of Isotopic Purity

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula , with observed peaks at m/z 170.12 (calculated) and m/z 170.11 (experimental).

Nuclear Magnetic Resonance

NMR shows absence of protons at δ 7.8–8.2 ppm (positions 3, 4, 6), while NMR confirms uniform enrichment at all five positions (δ 120–150 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. The incorporation of deuterium can lead to improved metabolic stability and bioavailability of drugs.

Case Studies:

- Drug Development : Research indicates that deuterated analogs of pyridine derivatives can enhance the efficacy of certain pharmaceuticals by reducing the rate of metabolism. For instance, studies on pyridine-based compounds have shown that deuteration can improve the half-life of drugs in biological systems .

- Antibiotic Resistance : A specific study highlighted the potential of pyridine-2,5-dicarboxylic acid derivatives in combating antibiotic-resistant bacteria. The structural modifications introduced by deuteration may enhance the interaction between these compounds and bacterial targets .

Environmental Science Applications

The isotopic labeling of pyridine derivatives allows for tracing studies in environmental science.

Case Studies:

- Pollutant Tracking : Deuterated compounds are often used as tracers in environmental studies to track the fate of pollutants. The unique mass signatures of deuterated compounds enable researchers to distinguish between natural and anthropogenic sources of contamination .

- Soil Chemistry : Studies have utilized labeled pyridine derivatives to investigate soil microbial processes and nutrient cycling. The incorporation of 13C allows for precise tracking of carbon flow within soil ecosystems .

Analytical Chemistry Applications

The use of 3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid extends into analytical chemistry through its application in NMR spectroscopy and mass spectrometry.

Case Studies:

- NMR Spectroscopy : Deuterated solvents and compounds are crucial for obtaining high-resolution NMR spectra without interference from hydrogen signals. The use of this compound in NMR studies aids in elucidating molecular structures and dynamics .

- Mass Spectrometry : The distinct mass differences introduced by deuterium and carbon-13 labeling facilitate the identification and quantification of compounds in complex mixtures. This is particularly useful in pharmacokinetic studies where precise measurement of drug metabolites is required .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid exerts its effects is primarily related to its isotopic labeling. The deuterium and carbon-13 isotopes provide distinct NMR signals, allowing researchers to track the compound and its interactions within various systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Isomers of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids differ in the positions of carboxyl groups on the pyridine ring. Key isomers include:

Pyridine-2,4-dicarboxylic acid (2,4-pydc)

Pyridine-2,6-dicarboxylic acid (2,6-pydc)

Pyridine-3,5-dicarboxylic acid (3,5-pydc)

Table 1: Comparative Properties of Pyridinedicarboxylic Acid Isomers

Coordination Chemistry and Supramolecular Assembly

2,5-pydc : Forms stable metal-organic frameworks (MOFs) and complexes with transition metals (e.g., Mn, Zn, Cu) due to its para-carboxyl groups, which allow extended bridging networks. For example, [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O exhibits antiproliferative activity .

2,6-pydc : The ortho-carboxyl groups favor bidentate coordination, leading to compact structures. It is used in polyamide synthesis for biomedical applications .

3,5-pydc : Acts as a metabolite in human blood and forms less rigid frameworks due to meta-carboxyl spacing .

2,4-pydc : Utilized in microbial production via engineered Rhodococcus jostii for lignin valorization .

Spectroscopic and Isotopic Studies

- For instance, ¹³C-enrichment aids in tracking carbon backbone dynamics in MOFs .

- IR Spectroscopy : Nakamoto’s studies highlight distinct carboxylate stretching frequencies for isomers: 2,5-pydc shows ν(COO⁻) at 1560 cm⁻¹, whereas 2,6-pydc exhibits split peaks due to asymmetric coordination .

Biological Activity

3,4,6-Trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a deuterated and carbon-labeled derivative of pyridine-2,5-dicarboxylic acid. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C₇H₃D₃N₂O₄

- Molecular Weight : 183.19 g/mol

- Structure : The compound features a pyridine ring with two carboxylic acid groups at the 2 and 5 positions. The deuteration at positions 3, 4, and 6 and the carbon labeling enhances its traceability in biological studies.

Biological Activity Overview

Research indicates that pyridine derivatives exhibit a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results.

Antibacterial Activity

Studies on similar pyridine derivatives have demonstrated significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. For instance:

- A study reported that certain pyridine dicarboxylic acids exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL against E. coli .

Cytotoxicity

Pyridine derivatives have also been evaluated for cytotoxicity against cancer cell lines. For example:

- A derivative of pyridine-2-carboxylic acid was found to have an IC₅₀ value of approximately 158.5 ± 12.5 µM against leukemia HL-60 cells .

Research Findings

Recent studies have focused on the synthesis and characterization of pyridine derivatives to explore their biological potential. Notably:

- Synthesis and Characterization : The synthesis of deuterated compounds allows researchers to track metabolic pathways more effectively in vivo.

- Biological Assays : Various assays have been employed to evaluate the antimicrobial and cytotoxic properties of related compounds.

- Mechanism of Action : Some studies suggest that the presence of carboxylic groups in pyridine derivatives may enhance their interaction with biological targets such as enzymes or receptors.

Case Studies

Several case studies highlight the relevance of pyridine dicarboxylic acids in pharmacology:

- Case Study 1 : A compound similar to this compound showed promising results in inhibiting bacterial growth in vitro.

- Case Study 2 : Research on quinolinic acid (a related structure) indicated its role as an NMDA receptor agonist with implications in neuropharmacology .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC₅₀/MIC (µg/mL) |

|---|---|---|---|

| Pyridine-2-carboxylic acid | Antibacterial | E. coli | 50 |

| Quinolinic Acid | Cytotoxic | HL-60 leukemia cells | 158.5 ± 12.5 |

| Pyridine-3-carboxylic acid | Antifungal | Candida albicans | 100 |

Q & A

Q. What synthetic strategies are recommended for introducing deuterium and 13C isotopes into pyridine-2,5-dicarboxylic acid?

Methodological Answer: Deuterium incorporation at the 3,4,6 positions can be achieved via acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O) under reflux, with Pd/C or PtO₂ as catalysts to enhance deuteration efficiency . For 13C labeling, pre-labeled precursors like 13C-enriched malonic acid or acetylene derivatives can be used in heterocyclic ring-forming reactions (e.g., Hantzsch-type synthesis). Purification via recrystallization in deuterated solvents ensures isotopic integrity. Validate isotopic enrichment using ¹³C NMR (δ 120-160 ppm for aromatic carbons) and ²H NMR (absence of proton signals at labeled positions) .

Q. How can researchers confirm isotopic purity and rule out isotopic scrambling during synthesis?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to verify mass shifts corresponding to ³D and 5×¹³C substitutions. For structural validation, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm ¹³C-¹H coupling and deuterium placement. Isotopic scrambling can be detected via GC-MS fragmentation patterns, comparing experimental data with computational simulations (e.g., Gaussian or ORCA software) .

Q. What storage conditions are optimal to maintain isotopic stability?

Methodological Answer: Store the compound under inert gas (argon) at -20°C in amber vials to prevent photodegradation and isotopic exchange with ambient moisture. Conduct periodic stability tests using ¹H NMR to monitor deuterium retention (e.g., absence of proton resurgence at 3,4,6 positions) and LC-MS to detect degradation products .

Advanced Research Questions

Q. How can this compound be applied in metabolic flux analysis to study the TCA cycle?

Methodological Answer: Use 13C-labeled pyridine-2,5-dicarboxylic acid as a tracer in cell cultures or isolated mitochondria. Track label incorporation into downstream metabolites (e.g., α-ketoglutarate) via LC-MS/MS. Correct for natural isotope abundance using software tools like IsoCor2. Optimize extraction protocols with quenching solutions (e.g., 60% methanol at -40°C) to halt enzymatic activity and preserve labeling patterns .

Q. What experimental controls are critical when studying kinetic isotope effects (KIEs) in enzyme-catalyzed reactions?

Methodological Answer: Compare reaction rates between deuterated/13C-labeled and non-labeled substrates under identical conditions (pH, temperature). Use stopped-flow spectroscopy or quench-flow methods for rapid sampling. Account for solvent isotope effects by conducting parallel experiments in H₂O and D₂O. Validate KIE calculations using density functional theory (DFT) to model transition states .

Q. How can spectral overlap in 13C NMR be resolved for this compound in complex biological matrices?

Methodological Answer: Employ 13C-¹H heteronuclear single quantum coherence (HSQC) to decouple overlapping signals. For in-cell NMR, use reverse labeling (e.g., unlabel background biomolecules) or dynamic nuclear polarization (DNP) to enhance sensitivity. Reference chemical shifts against databases like BioMagResBank for pyridine derivatives .

Q. What chromatographic methods are suitable for separating isotopic analogs in reaction mixtures?

Methodological Answer: Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) to resolve deuterated and non-deuterated species. Optimize mobile phase pH (3.5–5.0) with 0.1% formic acid to enhance peak resolution. Confirm elution order via HRMS and spiking with synthetic standards .

Q. How can this compound be utilized in protein-ligand interaction studies?

Methodological Answer: Incorporate 13C labels into pyridine-2,5-dicarboxylic acid for use in isotope-edited Fourier transform infrared (FTIR) spectroscopy. Monitor carbonyl stretching vibrations (1650–1750 cm⁻¹) to probe ligand binding-induced conformational changes in proteins. Pair with X-ray crystallography using heavy-atom derivatives (e.g., selenomethionine) for structural validation .

Q. How should researchers address contradictory data in isotopic tracer studies (e.g., unexpected label redistribution)?

Methodological Answer: Replicate experiments with freshly prepared tracer solutions to rule out degradation. Use time-course sampling to identify transient intermediates. Perform tandem mass spectrometry (MS/MS) to distinguish between isotopic scrambling and metabolic side reactions. Cross-validate with 13C metabolic flux analysis (MFA) models .

Q. What safety protocols are essential when handling deuterated and 13C-labeled compounds?

Methodological Answer: Follow ECHA guidelines for handling stable isotopes: use fume hoods for synthesis/purification, double-glove when weighing powders, and dispose of waste via licensed facilities for isotopic materials. Monitor airborne particulates with real-time mass spectrometers in lab environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.